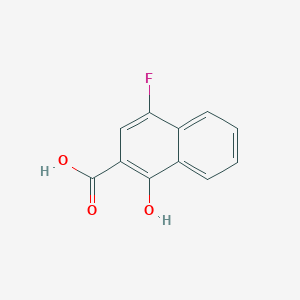

4-Fluoro-1-hydroxy-2-naphthoic acid

Descripción general

Descripción

4-Fluoro-1-hydroxy-2-naphthoic acid is a useful research compound. Its molecular formula is C11H7FO3 and its molecular weight is 206.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-Fluoro-1-hydroxy-2-naphthoic acid, and what key reagents are involved?

- Methodological Answer : A common approach involves functionalizing the naphthalene core via electrophilic substitution. For example, sulfonation of 1-hydroxy-2-naphthoic acid using chlorosulfonic acid at low temperatures (-10°C) can introduce reactive groups, followed by fluorination. Adapting this method (as seen in chlorosulfonyl derivatives), fluorine may be introduced via fluorinating agents (e.g., DAST or Selectfluor) under controlled conditions. Reaction progress should be monitored via TLC, and purification involves vacuum filtration and drying .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store the compound in a cool, dry, and dark environment (e.g., -20°C or below) to prevent degradation. Use PPE, including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Avoid contact with oxidizers, as naphthoic acid derivatives can react exothermically .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons and fluorine coupling patterns (e.g., splitting due to adjacent fluorine).

- FT-IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups.

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns.

- XRD (if crystalline): Resolve spatial arrangement of substituents .

Q. What are the key physical properties (e.g., solubility) critical for experimental design?

- Methodological Answer : While direct data is limited, analogous naphthoic acids (e.g., 4-chloro derivatives) are typically sparingly soluble in water but soluble in polar aprotic solvents (DMSO, DMF). Pre-screen solubility using small-scale trials. Melting points for sulfonated analogs exceed 270°C, suggesting high thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Temperature Control : Maintain sub-zero temperatures during fluorination to minimize side reactions.

- Reagent Stoichiometry : Use a 10-20% excess of fluorinating agent to drive the reaction.

- Catalysis : Explore Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution.

- Purification : Employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Over-sulfonation/fluorination : Use controlled reagent addition rates and monitor via TLC.

- Decarboxylation : Avoid prolonged heating above 100°C.

- Oxidation : Store intermediates under inert gas (N₂/Ar).

- Byproduct identification : Use HPLC-MS to track impurities .

Q. How does the 4-fluoro substituent influence electronic properties compared to chloro or hydroxyl analogs?

- Methodological Answer : Fluorine's strong electron-withdrawing effect increases acidity of the hydroxyl and carboxylic groups. Computational studies (DFT) can map charge distribution, while UV-Vis spectroscopy reveals shifts in π→π* transitions. Compare with 4-chloro derivatives () to quantify electronic effects .

Q. What in vitro assays are suitable for evaluating biological activity of derivatives?

- Methodological Answer :

- Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC against pathogens (e.g., Candida spp.).

- Enzyme Inhibition : Fluorescence-based assays targeting carboxylases or hydroxylases.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Q. How can NMR spectral contradictions (e.g., unexpected splitting) be resolved?

- Methodological Answer :

- Variable Temperature (VT-NMR) : Suppress dynamic effects (e.g., tautomerism).

- 2D Techniques (COSY, HSQC) : Assign overlapping signals.

- ¹⁹F NMR : Directly probe fluorine-environment interactions .

Q. What computational tools predict the reactivity of this compound in complex reactions?

- Methodological Answer :

- Molecular Modeling (Gaussian, ORCA) : Simulate transition states for substitution reactions.

- Docking Studies (AutoDock) : Predict binding affinities to biological targets.

- QSAR : Correlate substituent effects (e.g., Hammett constants) with activity .

Propiedades

Fórmula molecular |

C11H7FO3 |

|---|---|

Peso molecular |

206.17 g/mol |

Nombre IUPAC |

4-fluoro-1-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H7FO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) |

Clave InChI |

APHBHEVOAHTHFU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)F |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.